molecular formula C19H26N2O4 B2850725 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide CAS No. 899958-00-0

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide

Cat. No.: B2850725
CAS No.: 899958-00-0
M. Wt: 346.427
InChI Key: SAKXRPBWAPMWSX-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a spirocyclic dioxane ring and an oxalamide functional group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide typically involves the formation of the spirocyclic dioxane ring followed by the introduction of the oxalamide group. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the spirocyclic dioxane intermediate. This intermediate is then reacted with phenethylamine and oxalyl chloride to yield the final oxalamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed aminocarbonylation has been explored for the efficient synthesis of related compounds, which could be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The oxalamide group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic dioxane ring may also contribute to the compound’s stability and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide
  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide is unique due to its specific combination of a spirocyclic dioxane ring and an oxalamide group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-17(20-12-9-15-7-3-1-4-8-15)18(23)21-13-16-14-24-19(25-16)10-5-2-6-11-19/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKXRPBWAPMWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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